molecular formula C19H23ClN4O2 B5559527 1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

Cat. No. B5559527
M. Wt: 374.9 g/mol
InChI Key: XGWVDIDMABIDEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis involves complex reactions including condensation, oxidation, and reductive amination steps. For example, compounds with similar structures have been synthesized through a multi-step process involving alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, achieving yields around 48.2% (Quan, 2006).

Molecular Structure Analysis

Molecular structure characterization often involves techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide, demonstrated the piperazine ring adopting a chair conformation and highlighted specific dihedral angles with attached rings, providing insights into the molecular conformation in the solid state (Loh et al., 2010).

Scientific Research Applications

Molecular Interaction and Binding Studies

Compounds with structures similar to "1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" have been studied for their molecular interactions, particularly as antagonists or agonists for various receptors. For example, Shim et al. (2002) investigated the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity. This research is foundational for understanding the pharmacological modulation of cannabinoid receptors, which are potential targets for treating various conditions, including pain, obesity, and neurological disorders (Shim et al., 2002).

Antimicrobial and Antifungal Applications

Several studies focus on the synthesis and evaluation of compounds with antimicrobial and antifungal properties. Mekky and Sanad (2020) described the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent bacterial biofilm and MurB inhibitors, indicating their potential application in combating resistant bacterial strains (Mekky & Sanad, 2020).

Anticonvulsant and Antitumor Activities

The anticonvulsant and antimicrobial activities of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, synthesized through the reaction with substituted piperazine derivatives, were evaluated by Aytemi̇r et al. (2004). This illustrates the compound's potential in developing new treatments for seizures and microbial infections (Aytemi̇r et al., 2004).

Drug Design and Synthesis

The design and synthesis of molecules with specific biological targets are a critical area of research. Studies such as those by Patil et al. (2021) involve the creation of piperazine and triazolo-pyrazine derivatives for antimicrobial activity screening, showcasing the compound's versatility in drug development for treating infections (Patil et al., 2021).

Molecular Docking and Structure-Activity Relationships

Molecular docking studies, such as those conducted by Katariya et al. (2021), on 1,3-oxazole clubbed pyridyl-pyrazolines for anticancer and antimicrobial agents highlight the importance of structure-activity relationships in discovering more effective and selective therapeutic agents (Katariya et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives are used as inhibitors of certain enzymes in medical applications .

properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-4-(2-methyl-5-propylpyrazole-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-4-6-15-10-17(22(3)21-15)19(26)23-12-18(25)24(11-13(23)2)16-8-5-7-14(20)9-16/h5,7-10,13H,4,6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWVDIDMABIDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)N2CC(=O)N(CC2C)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

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